molecular formula BrH2NO2S B14497535 Sulfamyl bromide CAS No. 64253-40-3

Sulfamyl bromide

Cat. No.: B14497535
CAS No.: 64253-40-3
M. Wt: 159.99 g/mol
InChI Key: RZJBKZOZVVCNBR-UHFFFAOYSA-N
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Description

Sulfamyl bromide is an organosulfur compound that belongs to the class of sulfonyl halides. It is characterized by the presence of a sulfonyl group (SO2) bonded to a bromine atom. Sulfonyl halides are known for their reactivity and are used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamyl bromide can be synthesized through the reaction of sulfonyl hydrazides with N-bromosuccinimide (NBS). This method is efficient and yields high purity products . The reaction typically involves the following steps:

  • Dissolution of sulfonyl hydrazide in an appropriate solvent.
  • Addition of N-bromosuccinimide to the solution.
  • Stirring the mixture at a controlled temperature until the reaction is complete.
  • Isolation and purification of the this compound product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Sulfamyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Sulfamyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of sulfamyl bromide involves the formation of sulfonyl radicals upon reduction. These radicals can participate in various chemical reactions, including addition to alkenes and aromatic substitution . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamyl bromide is unique due to its bromine atom, which imparts different reactivity compared to its chlorine counterparts. The bromine atom makes this compound more reactive in certain substitution and reduction reactions, making it a valuable reagent in specific synthetic applications .

Properties

CAS No.

64253-40-3

Molecular Formula

BrH2NO2S

Molecular Weight

159.99 g/mol

IUPAC Name

sulfamoyl bromide

InChI

InChI=1S/BrH2NO2S/c1-5(2,3)4/h(H2,2,3,4)

InChI Key

RZJBKZOZVVCNBR-UHFFFAOYSA-N

Canonical SMILES

NS(=O)(=O)Br

Origin of Product

United States

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